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Compound of Interest

Compound Name: C25H19BrN4O3

Cat. No.: B15172528 Get Quote

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery

and development. The compound C25H19BrN4O3, a complex heterocyclic molecule,

represents a potential candidate for pharmacological investigation. Its molecular formula

suggests a structure rich in aromatic and heteroaromatic systems, with the presence of

bromine, nitrogen, and oxygen atoms indicating a likelihood of diverse chemical reactivity and

biological activity. A thorough spectroscopic analysis is paramount to confirm its molecular

structure, assess its purity, and provide the foundational data necessary for further

development. This guide provides a comprehensive overview of the standard spectroscopic

methodologies for the characterization of such a compound, aimed at researchers, scientists,

and professionals in the field of drug development.

Mass Spectrometry
Mass spectrometry is an essential analytical technique for determining the molecular weight

and elemental composition of a compound. For C25H19BrN4O3, high-resolution mass

spectrometry (HRMS) is crucial for confirming the molecular formula. The presence of a

bromine atom is expected to produce a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an

electrospray ionization (ESI) source is utilized.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15172528?utm_src=pdf-interest
https://www.benchchem.com/product/b15172528?utm_src=pdf-body
https://www.benchchem.com/product/b15172528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15172528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further diluted

to a final concentration of 10 µg/mL with the mobile phase.

Mobile Phase: A mixture of 50:50 acetonitrile:water with 0.1% formic acid is used to facilitate

protonation.

Ionization Mode: Positive ion mode is selected to generate the [M+H]+ ion.

Mass Analysis: The instrument is calibrated using a standard calibrant solution. Data is

acquired over a mass range of m/z 100-1000.

Data Analysis: The resulting spectrum is analyzed to identify the monoisotopic mass and the

isotopic pattern of the molecular ion.

Data Presentation: Expected Mass Spectrometry Data

Ion Calculated m/z Observed m/z Description

[M]+ 514.0695 514.0693
Molecular ion

containing 79Br

[M+2]+ 516.0674 516.0671
Molecular ion

containing 81Br

[M+H]+ 515.0773 515.0771
Protonated molecular

ion containing 79Br

[M+H+2]+ 517.0752 517.0749
Protonated molecular

ion containing 81Br

Note: The near 1:1 ratio of the [M]+ and [M+2]+ peaks is a distinctive indicator of the presence

of a single bromine atom.[1][2]

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of C25H19BrN4O3 is expected to show characteristic absorption

bands for its aromatic rings, nitro group, and other functional moieties.
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Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be

obtained using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm-1 with a

resolution of 4 cm-1. A background spectrum of the empty sample holder (or KBr pellet) is

recorded and subtracted from the sample spectrum.

Data Analysis: The absorption bands in the spectrum are correlated with known vibrational

frequencies of functional groups.

Data Presentation: Expected Infrared Absorption Bands

Wavenumber (cm-1) Intensity
Functional Group
Assignment

3100-3000 Medium Aromatic C-H stretch

1600-1450 Medium-Strong
Aromatic C=C skeletal

vibrations

1550-1475 Strong
Asymmetric NO2 stretch[3][4]

[5]

1360-1290 Strong Symmetric NO2 stretch[3][4][5]

1300-1000 Medium C-N stretching vibrations

800-600 Strong
C-H out-of-plane bending

(aromatic substitution pattern)

600-500 Medium C-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the structure and connectivity of atoms

in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of

C25H19BrN4O3.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer is used.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a

deuterated solvent, such as DMSO-d6 or CDCl3. A small amount of tetramethylsilane (TMS)

is added as an internal standard (δ 0.00 ppm).

Data Acquisition:

¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters

include a spectral width of 12 ppm, a relaxation delay of 2 s, and 16 scans.

¹³C NMR: A proton-decoupled carbon spectrum is acquired. Key parameters include a

spectral width of 220 ppm, a relaxation delay of 5 s, and 1024 scans.

Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, multiplet),

and coupling constants (J) are analyzed to determine the number and types of protons and

carbons and their connectivity.

Data Presentation: Hypothetical ¹H NMR Data (in DMSO-d6)

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

8.50-7.20 m 18H - Aromatic Protons

4.50 s 1H - CH

Data Presentation: Hypothetical ¹³C NMR Data (in DMSO-d6)
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Chemical Shift (δ, ppm) Assignment

160-110 Aromatic Carbons

60 Aliphatic Carbon

UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for characterizing compounds with conjugated systems and

chromophores.

Experimental Protocol: UV-Visible Spectroscopy

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

Sample Preparation: A stock solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, acetonitrile) at a concentration of 1 mg/mL. This is then diluted to a

concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition: The spectrum is scanned over a wavelength range of 200-800 nm. A blank

cuvette containing the solvent is used as a reference.

Data Analysis: The wavelength of maximum absorbance (λmax) is determined.

Data Presentation: Expected UV-Visible Absorption Data

λmax (nm)
Molar Absorptivity (ε, M-
1cm-1)

Electronic Transition

280 25,000 π → π

350 12,000 n → π

Note: The high molar absorptivity values are indicative of an extended conjugated system

within the molecule.[6]
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Caption: Experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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